Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate
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Overview
Description
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C27H53NO4. It is a derivative of butanoic acid and is characterized by the presence of an octadecyl ester group and a 5-hydroxypentylamino substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with octadecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The hydroxypentylamino group is introduced through a subsequent amination reaction, where 5-hydroxypentylamine is reacted with the ester intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the 5-hydroxypentylamino substituent can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydroxypentylamino group can form hydrogen bonds with biological molecules, influencing their activity. The octadecyl ester group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their function.
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 3-[(5-hydroxypentyl)carbamoyl]propanoate
- Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate
Uniqueness
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
175665-05-1 |
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Molecular Formula |
C27H53NO4 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
octadecyl 4-(5-hydroxypentylamino)-4-oxobutanoate |
InChI |
InChI=1S/C27H53NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-32-27(31)22-21-26(30)28-23-18-17-19-24-29/h29H,2-25H2,1H3,(H,28,30) |
InChI Key |
QADDJQVEFYNWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)NCCCCCO |
Origin of Product |
United States |
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